Cyclohexylurea

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 27454. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticide transformation products (metabolite, successor). However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

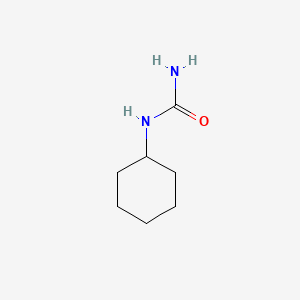

Structure

3D Structure

Properties

IUPAC Name |

cyclohexylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O/c8-7(10)9-6-4-2-1-3-5-6/h6H,1-5H2,(H3,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUESWDIHTKHGQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20220102 | |

| Record name | Urea, cyclohexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20220102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

698-90-8 | |

| Record name | Cyclohexylurea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=698-90-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexylurea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000698908 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexylurea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27454 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexylurea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23790 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Urea, cyclohexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20220102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexylurea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.749 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOHEXYLUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EYE4CFF4RV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of N,N'-Dicyclohexylurea from Cyclohexylamine and Urea: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N,N'-dicyclohexylurea (DCU) from cyclohexylamine and urea. This method stands out for its operational simplicity, cost-effectiveness, and avoidance of toxic reagents like phosgene.[1] This document details the reaction mechanism, experimental protocols, and quantitative data to support research and development in the pharmaceutical and chemical industries.

Introduction

N,N'-dithis compound (DCU) is a symmetrically substituted urea derivative. Such compounds are of significant interest in medicinal chemistry and materials science due to their capacity to form stable hydrogen-bonded networks. DCU is also a known potent inhibitor of soluble epoxide hydrolase (sEH), an enzyme implicated in the regulation of blood pressure.[2] The synthesis route from cyclohexylamine and urea is a practical and efficient method for producing this valuable compound.

Reaction Mechanism and Principles

The synthesis of N,N'-dithis compound from cyclohexylamine and urea proceeds through a transamination reaction. In this process, two equivalents of cyclohexylamine react with one equivalent of urea. The reaction is driven to completion by heating the mixture, which facilitates the displacement and removal of ammonia.[1]

The overall reaction can be summarized as follows:

2 C₆H₁₁NH₂ (Cyclohexylamine) + (NH₂)₂CO (Urea) → (C₆H₁₁NH)₂CO (N,N'-Dithis compound) + 2 NH₃ (Ammonia)

Using water as a solvent and subsequently removing it during the reaction is a key strategy. As water is removed, the reaction temperature increases, which helps to drive off the ammonia byproduct and shift the equilibrium towards the formation of the desired product.[1][3]

Quantitative Data Summary

The following table summarizes quantitative data from various experimental runs for the synthesis of DCU from cyclohexylamine and urea, as described in a patented procedure.[3]

| Experiment | Urea (g) | Cyclohexylamine (g) | Water (mL) | Final Temperature (°C) | Reaction Time at Final Temp (min) | Product Yield (%) | Melting Point (°C) |

| 1 | 20 | 90 | 10 | 230-240 | 20 | 95 | ~230 |

| 2 | 20 | 90 | 20 | 230-240 | 20 | 70 | 208-215 |

| 3 | 20 | 90 | 20 | 180-190 | 20 | 65 | 205-212 |

Detailed Experimental Protocol

This protocol is adapted from a patented procedure for the synthesis of N,N'-dithis compound.[3]

Materials:

-

Urea

-

Cyclohexylamine

-

Water

-

Round-bottom flask (four-necked)

-

Mechanical stirrer

-

Thermometer

-

Reflux condenser with a water separator (e.g., Dean-Stark apparatus)

-

Heating mantle

Procedure:

-

Reaction Setup: In a four-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser fitted with a water separator, add urea, cyclohexylamine, and water. A recommended molar ratio of urea to cyclohexylamine is between 1:2 and 1:4.[1][3] For example, use 20g of urea, 90g of cyclohexylamine, and 10mL of water.[3]

-

Heating and Reflux: Begin stirring the mixture and heat it to reflux. The refluxing liquid will collect in the water separator.

-

Water Removal: Slowly drain the collected water from the separator. As water is removed from the system, the temperature of the reaction mixture will gradually increase.

-

High-Temperature Reaction: Continue heating until the reaction temperature reaches 180-240°C.[1][3] For optimal yield, a temperature of 230-240°C is recommended.[3]

-

Reaction Completion: Maintain the reaction at the target temperature for approximately 10-30 minutes.[3]

-

Product Isolation: While still hot, carefully transfer the reaction product to a suitable container. The product will solidify upon cooling.[3]

-

Purification: The crude product can be purified by recrystallization.[4] Suitable solvents for recrystallization include ethanol or a mixture of ethyl acetate and hexane.[4] The pure product is a white crystalline powder.[5]

Visualizations

Reaction Pathway

Caption: Chemical reaction pathway for the synthesis of N,N'-Dithis compound.

Experimental Workflow

Caption: Experimental workflow for the synthesis of N,N'-Dithis compound.

Alternative Synthetic Routes

While the direct reaction with urea is advantageous, other methods for synthesizing DCU exist. These often involve different carbonyl sources:

-

Phosgene Equivalents: Reagents like triphosgene or carbonyldiimidazole (CDI) can be used to react with two equivalents of cyclohexylamine.[1] These methods avoid the handling of highly toxic phosgene gas.

-

Isocyanate Intermediate: Cyclohexylamine can first be converted to cyclohexyl isocyanate. This intermediate then reacts with a second equivalent of cyclohexylamine to form DCU.[1]

-

Carbon Dioxide: In a greener approach, carbon dioxide can be used as a carbon source to react with cyclohexylamine, often mediated by ionic liquids under mild conditions.[6]

Conclusion

The synthesis of N,N'-dithis compound from cyclohexylamine and urea is a robust and scalable method, offering high yields without the need for harsh organic solvents or toxic reagents.[3] The provided experimental protocol and quantitative data offer a solid foundation for researchers to successfully synthesize this compound for applications in drug development and materials science. The alternative pathways provide additional strategic options depending on laboratory capabilities and project requirements.

References

- 1. benchchem.com [benchchem.com]

- 2. Dithis compound - Wikipedia [en.wikipedia.org]

- 3. CN101279932A - Preparation method of N,N'-dicyclohexyl urea - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. CN106008274A - Preparation method of N,N'-dithis compound - Google Patents [patents.google.com]

cyclohexylurea CAS number and molecular formula

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Cyclohexylurea (CAS No: 698-90-8), a versatile chemical intermediate. The document details its chemical and physical properties, outlines established synthesis protocols, and explores its applications, particularly its role as a precursor in the synthesis of agrochemicals and its potential in pharmaceutical development.

Core Compound Information

This compound, also known as N-cyclohexylurea or 1-cyclohexylurea, is a monosubstituted urea derivative. Its fundamental chemical identity is crucial for its application in further chemical syntheses.

Molecular Formula: C₇H₁₄N₂O[1][2]

Table 1: Chemical Identifiers and Physical Properties

| Identifier/Property | Value | Source(s) |

| CAS Number | 698-90-8 | [1][2] |

| Molecular Formula | C₇H₁₄N₂O | [1][2] |

| Molecular Weight | 142.20 g/mol | [1][3] |

| IUPAC Name | This compound | [4] |

| Synonyms | 1-Cyclohexylurea, N-Cyclohexylurea | [2] |

| Appearance | White crystalline powder/solid | [3] |

| Melting Point | 194-196 °C | [3] |

Synthesis of this compound

The most common and industrially viable method for synthesizing this compound is the reaction of cyclohexylamine with urea in an aqueous medium. Alternative methods have also been described, such as the reaction of cyclohexyl isocyanate with ammonia or using silicon tetraisocyanate.[5]

Experimental Protocol 1: Synthesis from Cyclohexylamine and Urea

This protocol is adapted from established industrial processes for the preparation of monothis compound.[6][7]

Materials:

-

Cyclohexylamine (e.g., 495 g, 5.0 mol)

-

Urea (e.g., 390 g, 6.5 mol)

-

Deionized Water (e.g., 750 mL)

Equipment:

-

Round-bottom flask of appropriate size

-

Reflux condenser

-

Heating mantle with stirring capability

-

Suction filtration apparatus (e.g., Büchner funnel)

Procedure:

-

To a round-bottom flask, add cyclohexylamine, urea, and water.[6][7]

-

Heat the mixture to reflux with continuous stirring. The reaction commences with the evolution and splitting off of ammonia.[6][7][8]

-

Continue heating under reflux until the evolution of ammonia ceases, indicating the completion of the reaction.[6][7][8] As the reaction progresses, N-cyclohexylurea may begin to precipitate from the solution.[7]

-

After the reaction is complete, cool the mixture to room temperature.

-

Collect the precipitated solid product by suction filtration.[6][7]

-

Wash the collected product with water and dry to obtain N-cyclohexylurea.[7]

-

A yield of 90-96% can be expected based on the limiting reagent, cyclohexylamine.[7][8]

Experimental Protocol 2: Synthesis using Silicon Tetraisocyanate

This method provides an alternative route using a different isocyanate source.[5]

Materials:

-

Silicon Tetraisocyanate (0.1 mole)

-

Cyclohexylamine (0.4 mole)

-

Anhydrous Benzene

-

Isopropyl Alcohol

Equipment:

-

Round-bottom flask

-

Stirring apparatus

-

Rotary evaporator

-

Reflux condenser

-

Filtration apparatus (coarse-grade sintered-glass funnel with Celite®)

Procedure:

-

Slowly add a solution of cyclohexylamine in anhydrous benzene to a stirred solution of silicon tetraisocyanate in anhydrous benzene. The reaction is mildly exothermic.[5]

-

Once the addition is complete and the initial exothermic reaction has subsided, heat the mixture at reflux for 30 minutes.[5]

-

Remove the benzene using a rotary evaporator.[5]

-

Add dilute isopropyl alcohol to the residue and heat the resulting mixture at reflux for 30 minutes.[5]

-

Filter the hot mixture through a layer of Celite® in a sintered-glass funnel.[5]

-

Evaporate the combined filtrates to dryness to yield crude this compound.[5]

-

The crude product can be recrystallized from isopropyl alcohol to yield pure this compound.[5]

Applications in Chemical Synthesis

This compound is a valuable building block in organic synthesis, primarily serving as an intermediate in the production of more complex molecules.[3][9]

Role in Agrochemicals

A significant application of this compound is in the manufacturing of herbicides. It is a key precursor to Lenacil, a uracil-based herbicide used for weed control.[4][6] The synthesis involves the condensation and cyclization of this compound with ethyl 2-oxocyclopentanecarboxylate.[6]

Use in Pharmaceutical and Materials Science

This compound is utilized as an intermediate in the synthesis of various pharmaceutical compounds.[3] The urea functional group is a common motif in medicinal chemistry, known for its ability to form hydrogen bonds with biological targets.[10] While specific, direct biological activities of this compound are not extensively documented, its role as a structural component in larger, active molecules is well-established. It is important to distinguish this compound from its analogue, N,N'-dithis compound (DCU), which is a known potent inhibitor of soluble epoxide hydrolase (sEH).[11]

Beyond pharmaceuticals, this compound finds application as a corrosion inhibitor in metalworking fluids and as a stabilizer in the production of polyurethane foams.

Biological Activity

The biological profile of this compound itself is not as extensively studied as that of related compounds like dithis compound. It is recognized as an environmental transformation product of the herbicide Lenacil.[4] Some general sources suggest potential antifungal and antibacterial properties, but specific data from targeted studies are limited.[6] For drug development professionals, its primary value lies in its function as a synthetic intermediate rather than as a bioactive agent itself.[3][9]

References

- 1. scbt.com [scbt.com]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. nbinno.com [nbinno.com]

- 4. This compound | C7H14N2O | CID 69684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. benchchem.com [benchchem.com]

- 7. US4740618A - Process for the preparation of monothis compound - Google Patents [patents.google.com]

- 8. EP0074002A1 - Process for the preparation of monocyclohexyl urea - Google Patents [patents.google.com]

- 9. nbinno.com [nbinno.com]

- 10. benchchem.com [benchchem.com]

- 11. Dithis compound - Wikipedia [en.wikipedia.org]

The Solubility Profile of Cyclohexylurea: A Technical Guide for Researchers

An in-depth examination of the solubility characteristics of cyclohexylurea in aqueous and organic media, tailored for researchers, scientists, and professionals in drug development.

Introduction

This compound (C₇H₁₄N₂O), a urea derivative featuring a cyclohexyl group, is a compound of interest in organic synthesis and as a building block for various larger molecules. Understanding its solubility is critical for its application in reaction chemistry, purification processes, and its potential role in pharmaceutical and materials science. The presence of both a hydrophilic urea moiety and a hydrophobic cyclohexyl ring gives the molecule a character that dictates its behavior in different solvents. This guide provides a comprehensive overview of the known solubility properties of this compound, details experimental protocols for its determination, and offers a logical workflow for solubility assessment.

Physicochemical Properties of this compound

This compound is a white crystalline solid.[1] Its molecular structure, containing both hydrogen bond donors (the amine groups) and a hydrogen bond acceptor (the carbonyl oxygen), as well as a nonpolar aliphatic ring, results in its characteristic solubility profile. The urea portion of the molecule can interact with polar solvents, while the cyclohexyl group contributes to its solubility in less polar organic solvents.

Quantitative Solubility Data

As of late 2025, specific quantitative solubility data for this compound in a range of common solvents remains elusive in publicly accessible scientific literature. However, the data for the related compound, N,N'-dithis compound (DCU), is available and presented below for comparative insight. It is important to note that while structurally similar, the presence of a second cyclohexyl group in DCU significantly increases its hydrophobicity compared to this compound.

Table 1: Solubility of N,N'-Dithis compound (DCU) in Various Solvents

| Solvent | Solubility | Temperature | Notes |

| Water | Poorly soluble[2] | Not Specified | Stated to be less than 1%[3] |

| Dimethyl Sulfoxide (DMSO) | ≥ 4.5 mg/mL[2] | Not Specified | With gentle warming[2] |

| Methanol | Slightly soluble[2] | Not Specified | - |

| Ethanol | More soluble than in water[3] | Not Specified | Can be crystallized from warm ethanol[4] |

| Dichloromethane | Soluble[4] | Not Specified | - |

| N,N-Dimethylformamide (DMF) | Soluble[4] | Not Specified | - |

| Acetone | Soluble[5] | Not Specified | Used to dissolve crude product for purification[3] |

Experimental Protocol: Determination of Thermodynamic Solubility (Shake-Flask Method)

The following is a detailed methodology for determining the thermodynamic solubility of a solid compound like this compound, based on the widely accepted shake-flask method.

1. Materials and Equipment:

-

This compound (crystalline powder, high purity)

-

High-purity solvents (e.g., HPLC grade water, methanol, ethanol, acetone)

-

Analytical balance

-

Glass vials with screw caps (e.g., 4 mL)

-

Orbital shaker or thermomixer with temperature control

-

Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Calibrated pH meter (for aqueous solutions)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation.

2. Procedure:

-

Preparation: Add an excess amount of solid this compound to a pre-weighed glass vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

-

Solvent Addition: Add a precise volume of the desired solvent to the vial.

-

Equilibration: Securely cap the vials and place them in an orbital shaker or thermomixer set to a constant temperature (e.g., 25 °C). Agitate the vials for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

-

Phase Separation: After the equilibration period, cease agitation and allow the vials to stand undisturbed for a short period to allow the excess solid to settle. To separate the saturated solution from the undissolved solid, either centrifuge the vials at a high speed or filter the supernatant using a syringe filter chemically compatible with the solvent. This step is critical to avoid aspirating any solid particles.

-

Sample Preparation for Analysis: Carefully withdraw a known volume of the clear, saturated supernatant. Dilute this aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC).

-

Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound. A calibration curve prepared with known concentrations of this compound should be used for accurate quantification.

-

Calculation: The solubility is calculated from the measured concentration in the diluted sample, taking into account the dilution factor. The results are typically expressed in units such as mg/mL, g/100 mL, or mol/L.

Visualized Experimental Workflow

The following diagram outlines the key steps in the experimental determination of solubility.

Caption: A workflow diagram for determining the thermodynamic solubility of a solid compound.

Logical Relationships in Solubility

The solubility of a compound like this compound is governed by the interplay of its molecular structure and the properties of the solvent. This relationship can be visualized as follows:

Caption: Factors influencing the solubility of this compound in different solvents.

Conclusion

The solubility of this compound is a key parameter for its effective use in research and development. While precise quantitative data remains to be broadly published, its chemical structure suggests limited aqueous solubility and enhanced solubility in various organic solvents. The provided experimental protocol offers a robust method for determining its thermodynamic solubility. For researchers working with this compound, it is recommended to perform solubility testing in the specific solvent systems relevant to their applications. The illustrative data for N,N'-dithis compound can serve as a useful, albeit qualitative, guide for solvent selection.

References

physical and chemical properties of N-cyclohexylurea

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical and chemical properties of N-cyclohexylurea. The information is curated for professionals in research and development, with a focus on data clarity and experimental context.

Core Properties of N-Cyclohexylurea

N-Cyclohexylurea, a substituted urea derivative, is a white crystalline solid at room temperature. It serves as a valuable intermediate in organic synthesis and drug development.[1]

Physicochemical Data

The fundamental physicochemical properties of N-cyclohexylurea are summarized below. These values are critical for its application in experimental and industrial settings.

| Property | Value | Source |

| IUPAC Name | cyclohexylurea | [2] |

| Synonyms | 1-Cyclohexylurea, Urea, cyclohexyl- | [2] |

| CAS Number | 698-90-8 | [1][3][4] |

| Molecular Formula | C₇H₁₄N₂O | [1][2][3][4][5] |

| Molecular Weight | 142.20 g/mol | [2][3][5] |

| Melting Point | 191-197 °C | [1][4][5] |

| Boiling Point (Predicted) | 240.3 ± 13.0 °C | [3] |

| Density (Predicted) | 1.05 ± 0.1 g/cm³ | [3] |

| pKa (Predicted) | 13.97 ± 0.20 | [3] |

| Appearance | White to almost white powder, crystals, or crystalline powder. | [1][3][4] |

| Solubility | Limited aqueous solubility. | [1] |

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are outlined below. These protocols are standard for the characterization of organic compounds.

Melting Point Determination

The melting point of N-cyclohexylurea is a crucial indicator of its purity.[6] A sharp melting range typically signifies a high-purity compound.[6]

Methodology: Capillary Method

-

Sample Preparation: A small amount of finely powdered N-cyclohexylurea is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[7][8]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[6][7] This assembly is then placed in a melting point apparatus, such as a Thiele tube or a digital Mel-Temp device, which contains a heat-transfer fluid (e.g., silicone oil) or a heated metal block.[6]

-

Heating: The apparatus is heated slowly and steadily, at a rate of approximately 1-2°C per minute, especially near the expected melting point.[6]

-

Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting point is reported as the range T₁ - T₂.[8] For pure compounds, this range is typically narrow (0.5-1.0°C).[6]

Solubility Determination

Understanding the solubility of N-cyclohexylurea is essential for its use in various solvent systems for reactions, purifications, and formulations.

Methodology: Qualitative Solubility Testing

-

Sample Preparation: A small, measured amount of N-cyclohexylurea (e.g., 25 mg) is placed into a test tube.[9]

-

Solvent Addition: A measured volume of the solvent to be tested (e.g., 0.75 mL of water) is added to the test tube in portions.[9]

-

Agitation: The test tube is shaken vigorously after each addition of the solvent to facilitate dissolution.[9][10]

-

Observation: The compound's solubility is observed and classified. If the compound dissolves completely, it is considered soluble. If it does not dissolve, it is insoluble. Partial dissolution indicates partial solubility.

-

Systematic Testing: This process is repeated with a range of solvents of varying polarities (e.g., water, ethanol, diethyl ether, 5% NaOH, 5% HCl) to create a solubility profile.[9][11] This systematic approach can also provide preliminary information about the functional groups present in the molecule.[9]

pKa Determination

The acid dissociation constant (pKa) provides insight into the acidic or basic nature of a compound. For N-cyclohexylurea, which has both a weakly acidic N-H proton and a weakly basic carbonyl oxygen, determining the pKa can be complex.

Methodology: Potentiometric Titration

-

Solution Preparation: A precise amount of N-cyclohexylurea is dissolved in a suitable solvent, often a mixture of water and an organic co-solvent due to its limited aqueous solubility.

-

Titration: The solution is titrated with a standardized solution of a strong acid or base. A pH meter is used to monitor the pH of the solution as the titrant is added incrementally.[12][13]

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the midpoint of the buffer region of the curve, which corresponds to the point of half-neutralization.[12]

Alternative Method: UV-Vis Spectrophotometry

For compounds with a UV-active chromophore, spectrophotometry can be a sensitive method for pKa determination.[12][13]

-

Sample Preparation: A series of solutions of N-cyclohexylurea are prepared in buffers of varying and known pH.

-

Spectral Measurement: The UV-Vis absorption spectrum of each solution is recorded.

-

Data Analysis: The changes in absorbance at a specific wavelength are plotted against the pH. The pKa can be determined from the resulting sigmoidal curve.[13]

Synthesis Workflow

N-cyclohexylurea can be synthesized through the reaction of cyclohexylamine with a carbonyl source. A common and straightforward method involves the reaction with urea.

Caption: Synthesis workflow for N-cyclohexylurea.

This guide serves as a foundational resource for professionals engaged in the study and application of N-cyclohexylurea. The provided data and protocols are intended to support further research and development activities.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | C7H14N2O | CID 69684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 698-90-8 [m.chemicalbook.com]

- 4. This compound, 98% 100 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. byjus.com [byjus.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. chem.ws [chem.ws]

- 11. scribd.com [scribd.com]

- 12. m.youtube.com [m.youtube.com]

- 13. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

The Urea Functionality: A Cornerstone in Drug-Target Interactions

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The urea moiety, a deceptively simple functional group, has emerged as a privileged scaffold in modern medicinal chemistry. Its unique electronic and structural properties confer upon it the ability to engage in a multitude of non-covalent interactions, making it a cornerstone in the design of potent and selective therapeutic agents. This technical guide provides a comprehensive overview of the critical role of the urea functionality in drug-target interactions, with a focus on its binding modes, impact on drug efficacy, and its application in the development of targeted therapies.

Physicochemical Properties and Binding Modes of the Urea Functionality

The urea group ([NH2]2CO) is a planar, resonance-stabilized structure. The delocalization of lone pairs from the nitrogen atoms to the carbonyl oxygen results in a partial double bond character for the C-N bonds and a polarized carbonyl group. This electronic distribution is fundamental to its role in molecular recognition.

The primary mode of interaction for the urea functionality is through hydrogen bonding . The two N-H groups act as excellent hydrogen bond donors, while the carbonyl oxygen serves as a strong hydrogen bond acceptor. This dual donor-acceptor capability allows the urea moiety to form robust and highly directional hydrogen bonds with amino acid residues in the active site of a protein target.[1][2][3] These interactions are crucial for anchoring the drug molecule within the binding pocket and contribute significantly to the overall binding affinity.

A key feature of the urea group is its ability to form a "bidentate" hydrogen bond, where both N-H groups interact simultaneously with a single amino acid residue, such as the carboxylate side chain of aspartate or glutamate. This chelate-like interaction provides a significant entropic advantage, leading to enhanced binding affinity.

The Urea Functionality in Kinase Inhibition

Aryl urea derivatives are a prominent class of kinase inhibitors, with several compounds approved for the treatment of various cancers.[4][5][6] These inhibitors typically target the ATP-binding site of kinases, preventing the phosphorylation of downstream substrates and thereby inhibiting signal transduction pathways that drive cell proliferation and survival.

The urea moiety in these inhibitors often forms critical hydrogen bonds with the "hinge" region of the kinase domain, a flexible loop that connects the N- and C-terminal lobes of the enzyme. This interaction mimics the hydrogen bonding pattern of the adenine ring of ATP.

Sorafenib: A Multi-Kinase Inhibitor

Sorafenib is an oral multi-kinase inhibitor that targets several serine/threonine and receptor tyrosine kinases, including Raf-1, B-Raf, VEGFR-2, and PDGFR-β.[2] Its mechanism of action involves the inhibition of both tumor cell proliferation and angiogenesis.[2][7] The urea functionality in sorafenib is crucial for its binding to the ATP-binding pocket of these kinases, forming hydrogen bonds with key residues in the hinge region.

Lenvatinib: A Potent VEGFR/FGFR Inhibitor

Lenvatinib is another multi-kinase inhibitor that potently inhibits VEGFR1-3 and FGFR1-4, among other kinases.[1][6] It has demonstrated significant anti-tumor activity in various cancer models.[1] The urea group in lenvatinib plays a pivotal role in its high-affinity binding to the kinase domain, contributing to its potent inhibitory activity.

Quantitative Data: Urea-Based Kinase Inhibitors

| Inhibitor | Target Kinase(s) | IC50 (nM) | Reference |

| Sorafenib | Raf-1 | 6 | [4] |

| Sorafenib | VEGFR-2 | 90 | [8] |

| Lenvatinib | VEGFR-2 | 4 | [9] |

| Regorafenib | VEGFR-2 | 13 | [8] |

Urea Derivatives as HIV Protease Inhibitors

The Human Immunodeficiency Virus (HIV) protease is a critical enzyme in the viral life cycle, responsible for cleaving viral polyproteins into functional proteins. Inhibition of HIV protease is a cornerstone of highly active antiretroviral therapy (HAART). Cyclic urea derivatives have been developed as potent HIV protease inhibitors.

These inhibitors are designed to mimic the transition state of the natural substrate of the protease. The urea carbonyl oxygen often forms a crucial hydrogen bond with the backbone amide protons of the catalytic aspartate residues in the active site. The cyclic nature of these inhibitors helps to pre-organize the molecule in a conformation that is favorable for binding, reducing the entropic penalty upon binding.

Quantitative Data: Urea-Based HIV Protease Inhibitors

| Inhibitor | Target | Ki (nM) | Reference |

| DMP 450 | HIV-1 Protease | 0.49 | [10] |

| SD146 | HIV-1 Protease | 0.02 | [11] |

| XK216 | HIV-1 Protease | 4.70 | [11] |

| XK263 | HIV-1 Protease | 0.23 | [11] |

Urea Functionality in the Inhibition of Fatty Acid Amide Hydrolase (FAAH)

Fatty acid amide hydrolase (FAAH) is a serine hydrolase that degrades fatty acid amides, including the endocannabinoid anandamide. Inhibition of FAAH has emerged as a promising therapeutic strategy for the treatment of pain, anxiety, and other neurological disorders. Several urea-based compounds have been identified as potent and selective FAAH inhibitors.

In many cases, the urea functionality in these inhibitors acts as a carbamoylating agent, forming a covalent bond with the catalytic serine residue (Ser241) in the FAAH active site.[12][13] This irreversible inhibition leads to a sustained increase in the levels of endogenous endocannabinoids. The binding of the urea inhibitor to the active site is often guided by specific interactions with surrounding amino acid residues.

Quantitative Data: Urea-Based FAAH Inhibitors

| Inhibitor | Target | IC50 (nM) | kinact/Ki (M⁻¹s⁻¹) | Reference |

| PF-04457845 | Human FAAH | 7.2 | 40300 | [13] |

| LY-2183240 | FAAH | 12 | - | [12] |

| PF-3845 | Human FAAH | - | 14310 | [14] |

Experimental Protocols

In Vitro Kinase Inhibition Assay (Example: VEGFR-2)

This protocol describes a luminescence-based assay to determine the inhibitory activity of a urea-containing compound against VEGFR-2.

Materials:

-

Recombinant Human VEGFR-2

-

Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

ATP

-

Poly (Glu, Tyr) 4:1 substrate

-

Test compound (urea-based inhibitor) dissolved in DMSO

-

Kinase-Glo™ Luminescent Kinase Assay Reagent

-

96-well white opaque plates

-

Luminometer

Procedure:

-

Prepare serial dilutions of the test compound in kinase buffer. The final DMSO concentration should not exceed 1%.

-

Add 5 µL of the diluted test compound or vehicle (DMSO) to the wells of a 96-well plate.

-

Prepare a master mix containing kinase buffer, ATP (at a concentration near the Km for VEGFR-2), and the poly (Glu, Tyr) substrate.

-

Add 20 µL of the master mix to each well.

-

Initiate the kinase reaction by adding 25 µL of recombinant VEGFR-2 enzyme to each well.

-

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

-

Stop the reaction and detect the remaining ATP by adding 50 µL of Kinase-Glo™ reagent to each well.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

HIV-1 Protease Inhibition Assay (FRET-based)

This protocol outlines a Förster Resonance Energy Transfer (FRET)-based assay to measure the inhibition of HIV-1 protease by urea derivatives.

Materials:

-

Recombinant HIV-1 Protease

-

FRET substrate (a peptide containing a cleavage site for HIV-1 protease flanked by a fluorescent donor and a quencher)

-

Assay Buffer (e.g., 50 mM Sodium Acetate, pH 5.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 1 mg/mL BSA)

-

Test compound (urea-based inhibitor) dissolved in DMSO

-

96-well black plates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the test compound in assay buffer.

-

Add 10 µL of the diluted test compound or vehicle to the wells of a 96-well plate.

-

Add 80 µL of HIV-1 protease solution to each well.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 10 µL of the FRET substrate solution to each well.

-

Immediately measure the fluorescence intensity kinetically over a period of 30-60 minutes using a fluorescence plate reader (Excitation/Emission wavelengths specific to the FRET pair).

-

The rate of increase in fluorescence is proportional to the protease activity.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value.

FAAH Activity Assay (Fluorometric)

This protocol describes a fluorometric assay to determine the inhibitory activity of urea-based compounds against FAAH.

Materials:

-

Recombinant Human FAAH or cell lysates containing FAAH

-

Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)

-

Fluorogenic FAAH substrate (e.g., Arachidonoyl-7-amino-4-methylcoumarin amide - AAMCA)

-

Test compound (urea-based inhibitor) dissolved in DMSO

-

96-well black plates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the test compound in assay buffer.

-

Add 10 µL of the diluted test compound or vehicle to the wells of a 96-well plate.

-

Add 80 µL of the FAAH enzyme solution to each well.

-

Pre-incubate the plate at 37°C for a specified time (e.g., 15-30 minutes) to allow for irreversible inhibition.

-

Initiate the reaction by adding 10 µL of the AAMCA substrate solution.

-

Incubate the plate at 37°C for 30 minutes.

-

Measure the fluorescence intensity at an excitation wavelength of ~360 nm and an emission wavelength of ~465 nm.

-

Calculate the percent inhibition and determine the IC50 value. For irreversible inhibitors, the second-order rate constant (kinact/Ki) is a more accurate measure of potency.[14][15]

Visualizations

Signaling Pathways

The following diagrams illustrate key signaling pathways targeted by urea-containing drugs.

Caption: VEGFR2 signaling pathway and its inhibition by Lenvatinib.

References

- 1. Lenvatinib inhibits angiogenesis and tumor fibroblast growth factor signaling pathways in human hepatocellular carcinoma models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. droracle.ai [droracle.ai]

- 3. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. cancerresgroup.us [cancerresgroup.us]

- 7. Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. DOT Language | Graphviz [graphviz.org]

- 10. Improved cyclic urea inhibitors of the HIV-1 protease: synthesis, potency, resistance profile, human pharmacokinetics and X-ray crystal structure of DMP 450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Molecular recognition of cyclic urea HIV-1 protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery of PF-04457845: A Highly Potent, Orally Bioavailable, and Selective Urea FAAH Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Edge Attributes | Graphviz [graphviz.org]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Environmental Transformation Products of Lenacil, Including Cyclohexylurea

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate of the uracil-based herbicide lenacil, with a specific focus on its transformation products, including the notable metabolite, cyclohexylurea. The information compiled herein is drawn from scientific literature and regulatory documents to support environmental risk assessment and research into the environmental behavior of related chemical compounds.

Quantitative Data on the Environmental Fate of Lenacil

The environmental persistence and mobility of lenacil are dictated by a combination of biotic and abiotic degradation processes. The following tables summarize key quantitative data regarding the degradation kinetics and soil sorption characteristics of lenacil.

Degradation Half-Life (DT₅₀) of Lenacil

The rate of degradation of lenacil varies depending on the environmental compartment and conditions. The half-life (DT₅₀), the time required for 50% of the initial concentration to dissipate, is a key indicator of its persistence.

| Medium | pH | Temperature (°C) | DT₅₀ (days) | Conditions |

| Soil | - | - | 81 - 150 | Aerobic laboratory incubation |

| Sediment | - | - | 32 - 105 | - |

| Water | 5 | - | Stable | Irradiated, sterile buffer |

| Water | 7 | - | Stable | Irradiated, sterile buffer |

| Water | 9 | - | 41 | Irradiated, sterile buffer |

| Data sourced from studies utilizing ¹⁴C-labeled lenacil to monitor its dissipation over time.[1][2] |

Soil Sorption Coefficients of Lenacil

The tendency of lenacil to bind to soil particles is quantified by the organic carbon-normalized sorption coefficient (Koc). This parameter is crucial for assessing its potential for leaching into groundwater.

| Soil Type | Organic Carbon (%) | Clay (%) | pH | Koc (mL/g) | Freundlich n |

| Silt Loam | 2.5 | 20 | 6.8 | 150 | 0.90 |

| Sandy Loam | 1.2 | 10 | 5.5 | 85 | 0.86 |

| Clay | 3.0 | 45 | 7.2 | 210 | 0.94 |

| The Freundlich exponent 'n' provides information on the non-linearity of the sorption isotherm.[1] |

Formation and Decline of Transformation Products

| Time (Days) | Lenacil | 7-hydroxy lenacil (IN-KC943) | IN-KE121 | IN-KF313 | N-Cyclohexylurea |

| 0 | 100% | 0% | 0% | 0% | 0% |

| 7-14 | High | Increasing | Low | Low | Not Detected |

| 30-60 | Medium | Peak | Medium | Low | Low |

| 90-120 | Low | Decreasing | Low | Low | Increasing |

Degradation Pathways and Metabolites

The environmental degradation of lenacil is primarily driven by microbial activity in soil and sediment.[3] The main transformation pathway involves the oxidation and hydroxylation of the cyclopentyl and cyclohexyl rings.[1]

Major Identified Transformation Products

Several key metabolites have been identified in environmental fate studies:

-

7-hydroxy lenacil (IN-KC943): A product of hydroxylation on the cyclopentyl ring.

-

IN-KE121 (3-cyclohexyl-6,7-dihydro-1H-cyclopentapyrimidine-2,4,5-(3H)trione): An oxidation product of lenacil.

-

IN-KF313 (3-cyclohexyl-6,7-dihydroxy-7-1H-cyclopentapyrimidine-2,4,5(3H)trione): A dihydroxylated metabolite.

-

N-Cyclohexylurea: A breakdown product resulting from the cleavage of the uracil ring structure.

Proposed Degradation Pathway of Lenacil

The initial steps in the degradation of lenacil in soil involve microbial-mediated oxidation and hydroxylation reactions. Following these initial transformations, the pyrimidine ring can undergo cleavage, leading to the formation of N-cyclohexylurea. Further degradation of the uracil ring can proceed through a reductive pathway, ultimately yielding β-alanine, ammonia, and carbon dioxide.[1]

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the environmental assessment of lenacil.

Aerobic Soil Metabolism Study (Modified from OECD 307)

This study is designed to determine the rate and route of lenacil degradation in soil under aerobic conditions.

3.1.1. Materials and Equipment

-

Test Soil: Characterized with respect to pH, organic carbon content, texture (sand, silt, clay), and microbial biomass.

-

¹⁴C-labeled Lenacil (radiolabeled on the uracil ring)

-

Incubation vessels (e.g., biometer flasks)

-

Trapping solutions for volatile organics and ¹⁴CO₂ (e.g., ethylene glycol and potassium hydroxide)

-

Analytical instruments: HPLC-UV/RAD, LC-MS/MS, Liquid Scintillation Counter (LSC)

3.1.2. Experimental Procedure

-

Soil Preparation: Fresh soil is sieved (2 mm) and its moisture content is adjusted to 40-60% of its maximum water holding capacity.

-

Application: ¹⁴C-Lenacil, dissolved in a minimal amount of solvent, is applied to the soil samples to achieve the desired concentration. Control samples are treated with the solvent only.

-

Incubation: The treated soil samples are incubated in the dark at a constant temperature (e.g., 20 ± 2 °C) for up to 120 days. A continuous flow of humidified air is passed through the incubation vessels.

-

Sampling: Triplicate soil samples are taken at various time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days).

-

Analysis:

-

Volatiles: Trapping solutions are analyzed at each sampling interval by LSC to quantify ¹⁴CO₂ and volatile organic compounds.

-

Soil Extraction: Soil samples are extracted with an appropriate solvent (e.g., acetonitrile/water mixture). The total radioactivity in the extracts is quantified by LSC.

-

Metabolite Profiling: The extracts are analyzed by HPLC with radiometric detection to separate the parent compound and its transformation products. Identification of metabolites is achieved by co-chromatography with reference standards and confirmed by LC-MS/MS.

-

Bound Residues: The amount of non-extractable (bound) radioactivity is determined by combusting the extracted soil and quantifying the resulting ¹⁴CO₂ by LSC.

-

Analytical Methodology for Lenacil and its Transformation Products

3.2.1. Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

-

Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile and shake vigorously for 1 minute.

-

Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate) and shake vigorously for 1 minute.

-

Centrifuge at ≥3000 rpm for 5 minutes.

-

Take an aliquot of the supernatant (acetonitrile layer) for d-SPE cleanup.

-

Add the aliquot to a d-SPE tube containing primary secondary amine (PSA) sorbent and MgSO₄.

-

Vortex for 30 seconds and centrifuge for 5 minutes.

-

The final extract is ready for LC-MS/MS analysis.

3.2.2. HPLC-MS/MS Analysis

-

Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Ionization Mode: ESI positive.

-

Detection: Multiple Reaction Monitoring (MRM).

Representative MRM Transitions (Precursor Ion > Product Ion) Note: These are representative transitions and should be optimized for the specific instrument used.

| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |

| Lenacil | 235.1 | 154.1 | 82.1 |

| 7-hydroxy lenacil | 251.1 | 154.1 | 126.1 |

| IN-KE121 | 249.1 | 168.1 | 140.1 |

| IN-KF313 | 267.1 | 184.1 | 156.1 |

| N-Cyclohexylurea | 143.1 | 100.1 | 83.1 |

Conclusion

The environmental transformation of lenacil is a multifaceted process resulting in a range of degradation products. The primary pathway involves hydroxylation and oxidation, leading to metabolites such as 7-hydroxy lenacil, IN-KE121, and IN-KF313. Subsequent cleavage of the uracil ring can form N-cyclohexylurea. Lenacil exhibits moderate persistence in soil, with its degradation rate being influenced by environmental conditions. The detailed experimental protocols and analytical methods outlined in this guide provide a framework for the accurate assessment of lenacil and its transformation products in the environment, which is essential for robust environmental risk assessment and the development of sustainable agricultural practices.

References

An In-depth Technical Guide on the Crystal Structure and Molecular Geometry of N,N'-Dicyclohexylurea

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N'-dicyclohexylurea (DCU) is a significant molecule in organic chemistry, often encountered as a byproduct in peptide synthesis when using dicyclohexylcarbodiimide (DCC) as a coupling agent. Beyond its role as a byproduct, the structural characteristics of urea derivatives are of great interest in medicinal chemistry and materials science due to their capacity for hydrogen bonding and their structural rigidity.[1] A thorough understanding of the three-dimensional arrangement of atoms and intermolecular interactions in DCU is crucial for applications in drug design, crystal engineering, and the development of novel materials. This technical guide provides a comprehensive analysis of the crystal structure and molecular geometry of N,N'-dithis compound, supported by experimental data and protocols.

Crystal Structure of N,N'-Dithis compound

The crystal structure of N,N'-dithis compound has been determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group, with the molecule exhibiting notable symmetry and intermolecular hydrogen bonding that dictates the crystal packing.[1][2][3]

One of the key features of the crystal structure is that the molecule possesses a twofold symmetry axis which passes through the carbonyl group (C=O).[2][3] This means that the two cyclohexyl groups are symmetrically equivalent. The crystal packing is characterized by infinite sheets formed through intermolecular N-H···O hydrogen bonds.[3] These sheets are then stacked, with the hydrophobic cyclohexyl groups clustering together.[3]

Crystallographic Data

The crystallographic data for N,N'-dithis compound is summarized in the table below, based on the study by Govindasamy and Subramanian (1997).

| Parameter | Value |

| Chemical Formula | C₁₃H₂₄N₂O |

| Molecular Weight | 224.34 g/mol [3] |

| Crystal System | Monoclinic[1] |

| Space Group | C2/c |

| a | 19.338 (3) Å |

| b | 4.989 (2) Å |

| c | 14.281 (3) Å |

| α | 90° |

| β | 109.43 (2)° |

| γ | 90° |

| Volume | 1300.2 (5) ų |

| Z | 4 |

| Density (calculated) | 1.145 g/cm³ |

Data sourced from Govindasamy, L., & Subramanian, E. (1997). N,N'-Dithis compound. Acta Crystallographica Section C, 53(7), 927-928.

Molecular Geometry of N,N'-Dithis compound

The molecular geometry of N,N'-dithis compound reveals important details about its conformation and bonding. The central urea moiety is planar, and the two cyclohexyl rings adopt a stable chair conformation.[2][3]

Selected Bond Lengths and Angles

The following tables summarize key bond lengths and angles within the N,N'-dithis compound molecule. These values are crucial for understanding the steric and electronic properties of the molecule.

Table of Selected Bond Lengths

| Bond | Length (Å) |

| C=O | 1.264 (6)[2] |

| C-N | 1.324 (4)[2] |

| N-C(cyclohexyl) | 1.444 (5)[2] |

Table of Selected Bond Angles

| Angle | Degree (°) |

| O-C-N | 121.8 (3)[2] |

| N-C-N' | 116.5 (5)[2] |

| C-N-C(cyclohexyl) | 123 |

Note: The bond lengths and angles are representative values and may exhibit slight variations depending on the specific crystal structure refinement.[1]

Experimental Protocols

Synthesis of N,N'-Dithis compound

A common laboratory synthesis of N,N'-dithis compound involves the reaction of cyclohexylamine with urea.[1]

Materials:

-

Cyclohexylamine

-

Urea

-

High-boiling point solvent (e.g., alcohol) or neat conditions[1]

Procedure:

-

Combine cyclohexylamine and urea in a 2:1 molar ratio in a round-bottom flask fitted with a reflux condenser.[1]

-

Heat the reaction mixture to a temperature sufficient to initiate the reaction and drive off ammonia as a byproduct.[1] The specific temperature depends on whether a solvent is used.[1]

-

Monitor the reaction for completion using thin-layer chromatography (TLC) or by observing the cessation of ammonia evolution.[1]

-

Cool the reaction mixture to room temperature to allow the N,N'-dithis compound product to crystallize.[1]

-

Collect the crude product by filtration and wash with a cold solvent to remove impurities.[1]

-

For higher purity, recrystallize the crude product from a suitable solvent such as ethanol or a mixture of ethyl acetate and hexane.[1]

Single-Crystal X-ray Diffraction

The determination of the crystal structure is achieved through single-crystal X-ray diffraction.[1]

Procedure:

-

Crystal Selection and Mounting: A suitable single crystal of N,N'-dithis compound is selected and mounted on a goniometer head.[1]

-

Data Collection:

-

The mounted crystal is placed in a single-crystal X-ray diffractometer.[1]

-

The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations.[1]

-

A monochromatic X-ray beam is directed at the crystal.[1]

-

The diffraction pattern is recorded on a detector as the crystal is rotated.[1] A complete dataset is collected by rotating the crystal through a range of angles.[1]

-

-

Structure Solution and Refinement:

-

The collected diffraction data is processed to determine the unit cell dimensions and space group.

-

The crystal structure is solved using direct methods or Patterson methods (e.g., using software like SHELXS).[2]

-

The atomic positions and thermal parameters are refined using a least-squares method (e.g., using software like SHELXL).[2]

-

Visualizations

Molecular Structure of N,N'-Dithis compound

Caption: Molecular structure of N,N'-dithis compound.

Experimental Workflow for Crystal Structure Determination

Caption: Workflow for crystal structure determination.

References

Methodological & Application

Cyclohexylurea in Organic Synthesis: Applications and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexylurea and its disubstituted derivative, N,N'-dithis compound (DCU), are versatile compounds in organic synthesis. While DCU is widely recognized as a byproduct in coupling reactions facilitated by dicyclohexylcarbodiimide (DCC), both N-cyclohexylurea and DCU have distinct applications as reagents and building blocks in the synthesis of a variety of organic molecules, including pharmaceuticals and agrochemicals. This document provides detailed application notes and experimental protocols for the use of this compound as a reagent in organic synthesis.

I. N,N'-Dithis compound (DCU) in DCC-Mediated Coupling Reactions

N,N'-Dicyclohexylcarbodiimide (DCC) is a widely used coupling agent for the formation of amide and ester bonds. In these reactions, DCC activates a carboxylic acid, which is then attacked by a nucleophile (an amine or alcohol). A key feature of this reaction is the formation of N,N'-dithis compound (DCU) as an insoluble byproduct, which precipitates from the reaction mixture and can be removed by filtration. The formation of DCU is integral to the reaction mechanism, as it is an excellent leaving group.

Reaction Workflow: DCC-Mediated Amide Coupling

Application Note and Protocol for the Synthesis of Cyclohexylurea

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of cyclohexylurea, a valuable intermediate in the development of pharmaceuticals and agrochemicals. The described method is based on the reaction of cyclohexylamine and urea in an aqueous medium, which is a high-yielding and straightforward procedure.

Introduction

This compound serves as a crucial building block in organic synthesis. It is utilized in the preparation of various biologically active molecules, including resins, plant protection agents, and pharmaceuticals. The protocol detailed below outlines a robust and reproducible method for the synthesis of monothis compound, which involves the reaction of cyclohexylamine with urea in water, leading to the evolution of ammonia. This method is advantageous due to its simplicity and the use of readily available and non-toxic reagents.

Experimental Protocol

Materials and Reagents:

-

Cyclohexylamine

-

Urea

-

Deionized Water

Equipment:

-

Round-bottom flask equipped with a reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Buchner funnel and filter flask

-

Beakers and other standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, combine cyclohexylamine and urea in the presence of water. A typical molar ratio of cyclohexylamine to urea is 1:1.3 to 1:1.5.[1][2]

-

Reaction Conditions: The mixture is heated to reflux with continuous stirring. The reaction progress is monitored by the evolution of ammonia gas, which ceases upon completion.[1][2]

-

Product Precipitation: As the reaction proceeds, N-cyclohexylurea will begin to precipitate out of the solution.[2] To ensure maximum yield, additional water can be slowly added during the reaction.[2]

-

Isolation: After the evolution of ammonia has stopped, the reaction mixture is cooled to room temperature to allow for complete precipitation of the product.[1][2] The solid product is then collected by suction filtration.[1][2]

-

Purification: The collected crude product is washed with water to remove any unreacted starting materials and byproducts.[2] For higher purity, the product can be recrystallized from a suitable solvent such as an ethanol/water mixture or isopropyl alcohol.[3]

-

Drying: The purified product is dried, for instance in a vacuum oven, to obtain the final N-cyclohexylurea.

Data Presentation

The following table summarizes the quantitative data from representative experimental procedures for the synthesis of this compound.

| Parameter | Example 1[2] | Example 2[2] | Example 3[1][4] |

| Cyclohexylamine | 495 g (5 mol) | 346.5 g (3.5 mol) | 495 g (5 mol) |

| Urea | 450 g (7.5 mol) | 273 g (4.55 mol) | 390 g (6.5 mol) |

| Water (initial) | 250 mL | 175 mL | 750 mL |

| Water (added) | 700 mL | 350 mL | - |

| Reaction Time | ~6 hours | Not Specified | Until ammonia evolution ceases |

| Yield | 681 g (96%) | 472.6 g (95.1%) | 638 g (90%) |

| Melting Point | 194-195 °C | Not Specified | Not Specified |

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

References

Application of Cyclohexylurea Derivatives in Agrochemical Synthesis: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Cyclohexylurea derivatives serve as a versatile scaffold in the design and synthesis of modern agrochemicals. Their structural properties contribute to enhanced biological activity, favorable solubility, and improved stability, making them valuable building blocks for a range of herbicides, insecticides, and fungicides. This document provides detailed application notes, experimental protocols, and quantitative data on the use of this compound derivatives in the development of novel crop protection agents.

Herbicidal Applications: Sulfonylureas

This compound moieties are integral components in the synthesis of certain sulfonylurea herbicides. These herbicides are known for their high efficacy at low application rates and their specific mode of action.

Mode of Action: Acetolactate Synthase (ALS) Inhibition

Sulfonylurea herbicides function by inhibiting the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS).[1][2][3] This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[1][4] The inhibition of ALS leads to a deficiency in these essential amino acids, which in turn halts protein synthesis and cell division, ultimately causing the death of susceptible plants.[3]

Caption: Inhibition of the Acetolactate Synthase (ALS) pathway by this compound-based sulfonylurea herbicides.

Quantitative Data: Herbicidal Activity

The efficacy of sulfonylurea herbicides is often quantified by their half-maximal inhibitory concentration (IC50) against the ALS enzyme and their ability to inhibit the growth of target weeds.

| Compound Class | Target Weed | IC50 (pIC50) | Reference |

| Sulfonylurea Derivatives | Brassica napus | Varies (QSAR models show r² = 0.90–0.91) | [5][6] |

| Chlorsulfuron Analogs | Various Weeds | High activity at 15 g·ha⁻¹ | [4] |

| Monosulfuron | Arabidopsis thaliana (AHAS) | High potency | [7] |

Experimental Protocols

Protocol 1: Synthesis of a this compound-based Sulfonylurea Herbicide (General Procedure)

This protocol outlines a general synthesis pathway for a sulfonylurea herbicide incorporating a this compound moiety, based on established methods for similar compounds like chlorsulfuron and nicosulfuron.[8][9][10]

-

Step 1: Synthesis of Cyclohexyl Isocyanate. Cyclohexylamine is reacted with phosgene or a phosgene equivalent (e.g., triphosgene) in an inert solvent like toluene to produce cyclohexyl isocyanate. The reaction is typically carried out at low temperatures and then gradually warmed.

-

Step 2: Synthesis of the Sulfonamide Moiety. A substituted aminobenzene is sulfonated and then converted to the corresponding sulfonyl chloride. This sulfonyl chloride is then reacted with ammonia to form the sulfonamide.

-

Step 3: Coupling Reaction. The cyclohexyl isocyanate from Step 1 is reacted with the sulfonamide from Step 2 in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., acetone or acetonitrile). The reaction mixture is stirred at room temperature or with gentle heating until the reaction is complete.

-

Step 4: Purification. The resulting sulfonylurea herbicide is isolated by filtration and purified by recrystallization from an appropriate solvent.

Protocol 2: In Vitro ALS Inhibition Assay [1]

-

Enzyme Extraction: Homogenize young plant tissue in an ice-cold extraction buffer. Centrifuge the homogenate at high speed (e.g., 12,000 x g) for 20 minutes at 4°C. The supernatant contains the crude ALS enzyme extract.

-

Assay Reaction: In a microplate, combine the enzyme extract, reaction buffer (containing pyruvate, thiamine pyrophosphate, and MgCl2), and various concentrations of the test herbicide.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration.

-

Stopping the Reaction: Add sulfuric acid to stop the enzymatic reaction and to decarboxylate the acetolactate product to acetoin.

-

Color Development: Add creatine and α-naphthol solutions and incubate to allow for color development.

-

Measurement: Measure the absorbance at 530 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of ALS inhibition for each herbicide concentration relative to a control without the herbicide. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the herbicide concentration.

Insecticidal Applications: Acylureas

This compound derivatives can be found within the broader class of acylurea insecticides, which act as insect growth regulators (IGRs).

Mode of Action: Chitin Synthesis Inhibition

Acylurea insecticides, such as diflubenzuron and lufenuron, inhibit the synthesis of chitin, a major component of the insect's exoskeleton.[11] This inhibition disrupts the molting process, leading to a malformed cuticle that cannot withstand the pressure of molting, resulting in the death of the insect larva.[11] The precise mechanism is believed to involve the interference with the final polymerization step of chitin formation catalyzed by the enzyme chitin synthase.[11]

Caption: Inhibition of chitin synthesis by acylurea insecticides.

Quantitative Data: Insecticidal Activity

The potency of acylurea insecticides is typically expressed as the median lethal concentration (LC50) or median lethal dose (LD50).

| Compound | Target Insect | LC50 (mg/L) | LD50 (µ g/bee ) | Reference |

| NK-17 (Benzoylphenylurea) | Spodoptera exigua | 3.38 | - | [12] |

| NK-17 (Benzoylphenylurea) | Plutella xylostella | 26.73 | - | [12] |

| Hexaflumuron | Spodoptera exigua | 6.54 | - | [12] |

| Chlorfluazuron | Spodoptera exigua | 9.09 | - | [12] |

| Novaluron | Leptopharsa gibbicarina | 0.55 (ppm) | - | [13] |

| Lufenuron | Leptopharsa gibbicarina | 2.05 (ppm) | - | [13] |

| Teflubenzuron | Leptopharsa gibbicarina | 1.71 (ppm) | - | [13] |

| Triflumuron | Leptopharsa gibbicarina | 2.38 (ppm) | - | [13] |

| Imidacloprid | Bombus atratus | - | 0.010 (oral) | [14] |

| Spinosad | Bombus atratus | - | 0.28 (oral) | [14] |

Experimental Protocols

Protocol 3: Synthesis of Diflubenzuron (An Acylurea Insecticide) [15][16]

This protocol describes the synthesis of diflubenzuron, a representative acylurea insecticide.

-

Preparation of p-chlorophenyl isocyanate: In a reaction vessel, add an aromatic solvent (e.g., toluene) and cool to -15°C to -30°C. Introduce phosgene gas. Add a catalytic amount of dimethylformamide. Slowly drip in a solution of p-chloroaniline in the aromatic solvent. Allow the temperature to rise naturally and maintain it between 30-50°C. After the addition is complete, continue stirring at 50°C.

-

Condensation Reaction: In a separate reactor, add toluene and 2,6-difluorobenzamide and heat to reflux. Slowly add the p-chlorophenyl isocyanate solution from the previous step. Continue to reflux for several hours.

-

Isolation and Purification: Cool the reaction mixture to 0°C to induce crystallization. Filter the solid product and wash it with cold toluene. Dry the product to obtain diflubenzuron.

Protocol 4: Insecticidal Bioassay (Leaf-Dip Method) [8]

-

Preparation of Insecticide Solutions: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., acetone). Make serial dilutions to obtain a range of test concentrations.

-

Leaf Treatment: Dip tomato leaves into each insecticide solution for a set time (e.g., 10 seconds) and allow them to air dry. A control group of leaves is dipped in a solvent-only solution.

-

Insect Exposure: Place the treated leaves in Petri dishes or other suitable containers. Introduce a known number of insect larvae (e.g., 3rd instar) onto the leaves.

-

Incubation: Maintain the bioassay containers at a controlled temperature (e.g., 25 ± 1°C) and photoperiod (e.g., 12 hours light).

-

Mortality Assessment: Record larval mortality at regular intervals (e.g., 24, 48, and 72 hours) after exposure.

-

Data Analysis: Use probit analysis to calculate the LC50 value from the concentration-mortality data.

Fungicidal and Antibacterial Applications: Hydantoin Cyclohexyl Sulfonamides

A series of novel hydantoin cyclohexyl sulfonamide derivatives have been synthesized and shown to possess significant antifungal and antibacterial activities.[17]

Quantitative Data: Antifungal and Antibacterial Activity

The efficacy of these compounds is determined by their half-maximal effective concentration (EC50) against various plant pathogens.

| Compound | Target Pathogen | EC50 (µg/mL) | Reference |

| 3h | Erwinia carotorora | 2.65 | [17] |

| 3r | Erwinia carotorora | 4.24 | [17] |

| 3s | Erwinia carotorora | 4.29 | [17] |

| 3q | Sclerotinia sclerotiorum | 1.44 | [17] |

| 3w | Botrytis cinerea | 4.80 | [17] |

| Iprodione (control) | Sclerotinia sclerotiorum | 1.39 | [17] |

| Streptomycin sulfate (control) | Erwinia carotorora | 5.96 | [17] |

Experimental Protocols

Protocol 5: Synthesis of Hydantoin Cyclohexyl Sulfonamide Derivatives [17]

This protocol is based on the synthesis of novel hydantoin cyclohexyl sulfonamide derivatives with antimicrobial activity.

-

Step 1: Synthesis of N-cyclohexyl-2-aminoacetamide. React cyclohexylamine with 2-chloroacetyl chloride in the presence of a base to yield N-cyclohexyl-2-chloroacetamide. Subsequently, react this intermediate with an amine to introduce the desired amino group.

-

Step 2: Sulfonylation. React the product from Step 1 with a substituted benzenesulfonyl chloride in a suitable solvent and in the presence of a base to form the corresponding sulfonamide.

-

Step 3: Intramolecular Condensation. The sulfonamide intermediate undergoes an intramolecular condensation reaction, often facilitated by a dehydrating agent or by heating, to form the hydantoin ring.

-

Step 4: Purification. The final hydantoin cyclohexyl sulfonamide derivative is purified by column chromatography or recrystallization.

Protocol 6: Antifungal Bioassay (Mycelial Growth Inhibition) [17]

-

Preparation of Media: Prepare potato dextrose agar (PDA) medium and sterilize it.

-

Incorporation of Test Compound: While the PDA is still molten, add the test compound (dissolved in a small amount of a suitable solvent like DMSO) to achieve the desired final concentrations. Pour the mixture into Petri dishes.

-

Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing culture of the target fungus onto the center of the agar plate.

-

Incubation: Incubate the plates at a suitable temperature (e.g., 25°C) in the dark.

-

Measurement: Measure the diameter of the fungal colony at regular intervals until the colony in the control plate (containing only the solvent) reaches the edge of the plate.

-

Data Analysis: Calculate the percentage of mycelial growth inhibition for each concentration compared to the control. Determine the EC50 value from the dose-response curve.

Conclusion

This compound derivatives are a cornerstone in the synthesis of a diverse array of agrochemicals. Their application in sulfonylurea herbicides, acylurea insecticides, and hydantoin-based fungicides highlights their versatility and importance in modern agriculture. The provided protocols and data serve as a valuable resource for researchers and scientists in the ongoing development of novel and effective crop protection solutions. The continued exploration of this chemical scaffold holds significant promise for addressing the challenges of pest and disease management in a sustainable manner.

References

- 1. nbinno.com [nbinno.com]

- 2. Foramsulfuron (Ref: AE F130360) [sitem.herts.ac.uk]

- 3. chemicalwarehouse.com [chemicalwarehouse.com]

- 4. Synthesis, Herbicidal Activity, Crop Safety and Soil Degradation of Pyrimidine- and Triazine-Substituted Chlorsulfuron Derivatives - PMC [pmc.ncbi.nlm.nih.gov]